molecular formula C17H16N2O5S B2565806 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 954678-73-0

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2565806
CAS No.: 954678-73-0
M. Wt: 360.38
InChI Key: OWESDXWPBJLADN-UHFFFAOYSA-N
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Description

N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring three key motifs:

Benzo[d][1,3]dioxol (methylenedioxy benzene): A lipophilic aromatic group known to enhance metabolic stability and membrane permeability .

2-Oxooxazolidinone: A five-membered heterocyclic ring with a carbonyl group, commonly associated with antibacterial activity and conformational rigidity .

Thiophene acetamide: A sulfur-containing heterocycle linked to an acetamide group, which may contribute to hydrogen bonding and target interactions .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-16(7-13-2-1-5-25-13)18-8-12-9-19(17(21)24-12)11-3-4-14-15(6-11)23-10-22-14/h1-6,12H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWESDXWPBJLADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a thiophene group. The molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of 320.37 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial activity . For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazolidinone derivatives. For example, compounds with similar structural features have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. A study reported that certain oxazolidinone derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines .

The proposed mechanism of action for this compound includes inhibition of specific enzymes involved in cellular proliferation and survival pathways. This is particularly relevant in cancer treatment where targeting metabolic pathways can lead to effective therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

In vitro tests conducted on various derivatives demonstrated that this compound exhibited significant antimicrobial properties with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it had an EC50 value of approximately 30 µM against MDA-MB-231 (breast cancer) cells, suggesting a promising role as an anticancer agent .

Data Summary

Activity Tested Cell Lines IC50/EC50 Values (µM) Remarks
AntimicrobialStaphylococcus aureus10 - 50Significant inhibition
AnticancerMDA-MB-23130Selective cytotoxicity
AnticancerSK-Hep-128Moderate efficacy

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with an oxazolidinone and a thiophene group. The synthesis of such compounds generally involves multi-step reactions that may include the formation of intermediates through nucleophilic substitutions or coupling reactions. For instance, derivatives of this compound can be synthesized using methods similar to those described for related compounds, where various functional groups are introduced through controlled reactions .

Antimicrobial Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For example, derivatives like N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide have been screened for their ability to act as auxin receptor agonists, promoting root growth in plants . This suggests potential applications in agriculture as growth promoters.

Antitumor Effects

Studies have shown that certain derivatives of oxazolidinones possess antitumor properties. The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity due to its ability to interact with biological targets involved in cancer progression . For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines .

Agricultural Applications

The use of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide in agriculture is promising due to its potential as a plant growth regulator. The compound acts by mimicking natural plant hormones, thereby influencing growth patterns and enhancing crop yields . Its effectiveness has been tested on model plants such as Arabidopsis thaliana and Oryza sativa, showing significant improvements in root development and overall plant health.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of derivatives based on the benzo[d][1,3]dioxole framework demonstrated the feasibility of producing compounds with varying substituents. These derivatives were evaluated for their biological activities, including their effects on root growth in plants and cytotoxicity against cancer cells . The results indicated that specific modifications could enhance the desired biological effects.

Clinical Implications

In preclinical studies, compounds similar to this compound have shown promise as potential therapeutic agents against bacterial infections and tumors . Their mechanisms of action often involve disrupting cellular processes critical for pathogen survival or cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntimicrobialN-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamidePromotes root growth
AntitumorOxazolidinone derivativesCytotoxicity against cancer cells
Plant Growth RegulatorN-(benzo[d][1,3]dioxol) derivativesEnhances root development

Comparison with Similar Compounds

Key Differences :

  • The absence of a piperazine or fluoropyridine group (as in ) may reduce antibacterial efficacy but improve CNS penetration due to lower polarity .

Benzo[d][1,3]dioxol-Containing Analogues

The benzo[d][1,3]dioxol group is prevalent in compounds with diverse bioactivities:

Table 2: Benzo[d][1,3]dioxol Derivatives

Compound Core Structure Substituents Activity Reference
Target Compound Oxazolidinone-acetamide Thiophen-2-yl N/A -
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p, ) 2-Oxoacetamide 4-Methoxyphenyl Synthetic intermediate
ASN90 () Thiadiazole-acetamide Piperazine-ethylbenzo[d][1,3]dioxol O-GlcNAcase inhibitor
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide () Thiazolidinone-chloroacetamide Chloroethyl, dioxothiazolidinone N/A

Key Insights :

  • Substituents on the acetamide nitrogen (e.g., 4-methoxyphenyl in 4p vs. thiophene in the target) influence electronic properties and binding affinity .
  • The chloroacetamide group in introduces electrophilic reactivity, unlike the thiophene’s π-π stacking capability .

Thiophene vs. Other Heterocycles

The thiophene moiety’s impact compared to other heterocycles:

Table 3: Heterocyclic Substituent Comparison

Compound Heterocycle Observed Effects Reference
Target Compound Thiophen-2-yl Potential for sulfur-mediated interactions -
9a-9e () Thiazole-triazole Enhanced enzyme inhibition via dual heterocycles
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () Thiazole Anticancer activity (IC50 = 1.61–1.98 µg/mL)
C26 () Bromothiophene Improved halogen bonding

Structural Implications :

  • Thiophene ’s electron-rich aromatic system may enhance π-π interactions compared to thiazole ’s hydrogen-bonding capability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a thiophene-acetamide precursor via nucleophilic substitution or amide bond formation. Key steps include:

  • Step 1 : Activation of the oxazolidinone ring using reagents like carbonyldiimidazole (CDI) to facilitate nucleophilic attack .
  • Step 2 : Thiophene-acetamide introduction under anhydrous conditions with triethylamine (TEA) as a base in DMF or acetonitrile .
  • Critical Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly affect purity (>95% via HPLC) and yield (60–75%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazolidinone carbonyl at ~175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated m/z 414.12 for C₁₉H₁₈N₂O₅S) .
  • HPLC-PDA : Purity assessment using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., hydrolytic cleavage of the oxazolidinone ring at high humidity) .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (λmax ~270 nm for thiophene) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme Inhibition : Test against bacterial Mur ligases (IC₅₀ determination via fluorescence polarization) due to structural similarity to oxazolidinone antibiotics .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Modify the benzo[d][1,3]dioxol-5-yl group (e.g., replace with halogenated analogs) or thiophene ring (e.g., 3-thienyl vs. 2-thienyl) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target enzymes (e.g., hydrogen bonding with oxazolidinone carbonyl) .
  • Table : Example SAR Data for Analogous Compounds
SubstituentTarget Enzyme IC₅₀ (µM)Cytotoxicity (HEK-293, µM)
-OCH₃0.8>100
-Cl0.575
-CF₃1.2>100
Data adapted from studies on related oxazolidinones .

Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4 vs. PBS) and ATP concentrations (1 mM) in kinase assays .
  • Meta-Analysis : Compare results across 3+ independent labs using fixed-effect models to identify outliers .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?

  • Methodology :

  • Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (%) .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodology :

  • QSAR Models : Use ADMET Predictor™ or SwissADME to estimate hERG inhibition risk (e.g., polar surface area <90 Ų reduces cardiotoxicity) .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed?

  • Methodology :

  • Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) for solubility enhancement .
  • Salt Formation : Screen with counterions (e.g., hydrochloride, mesylate) via slurry experiments .

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